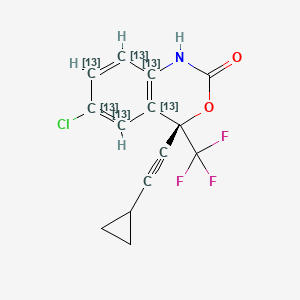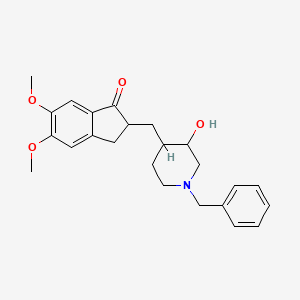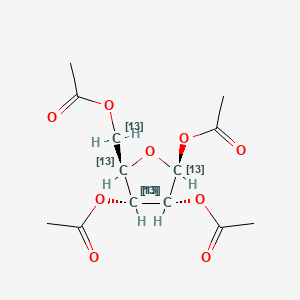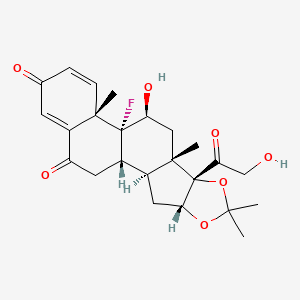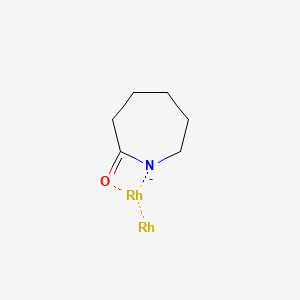
1-(4-Hydroxy-3-propylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by a hydroxyl group and a propyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique structure and potential biological activity .
Vorbereitungsmethoden
1-(4-Hydroxy-3-propylphenyl)ethanone can be synthesized through the reaction of acetyl chloride with 2-propylphenol in the presence of aluminum chloride in nitrobenzene at room temperature . This method involves the Friedel-Crafts acylation reaction, which is a common technique for introducing acyl groups into aromatic compounds.
Synthetic Route:
Reactants: Acetyl chloride, 2-propylphenol, aluminum chloride, nitrobenzene.
Conditions: Room temperature.
Reaction: Friedel-Crafts acylation.
Analyse Chemischer Reaktionen
1-(4-Hydroxy-3-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-propylbenzoic acid.
Reduction: 1-(4-Hydroxy-3-propylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-propylphenyl)ethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-hydroxy-3-propylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethanone group play crucial roles in its reactivity and biological activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-propylphenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but lacks the propyl group.
3-Propylphenol: Similar structure but lacks the ethanone group.
4’-Hydroxy-3’-propionylacetophenone: Similar structure with slight variations in the position of functional groups.
Uniqueness: 1-(4-Hydroxy-3-propylphenyl)ethanone is unique due to the presence of both a hydroxyl group and a propyl group on the phenyl ring, combined with an ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61270-28-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h5-7,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
BOPVXWJNNJAXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


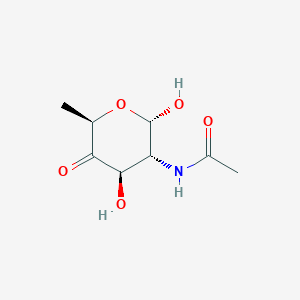
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
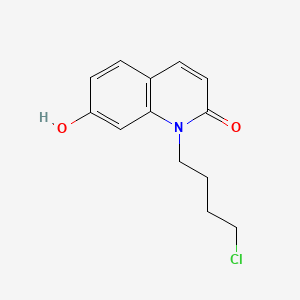
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

